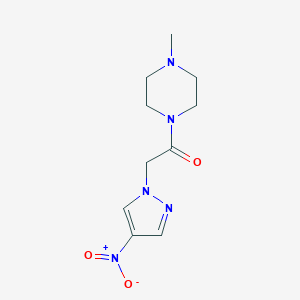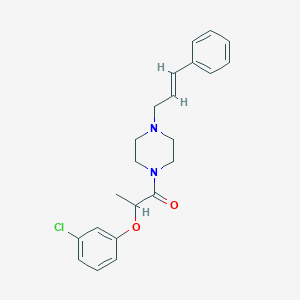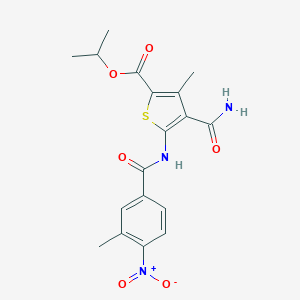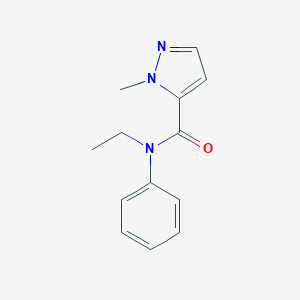![molecular formula C27H29N3O2 B259504 N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide, also known as ABP-700, is a novel and potent positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction.
Mecanismo De Acción
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide is a positive allosteric modulator of the nAChR, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. This compound binds to a specific site on the nAChR, known as the allosteric site, which is distinct from the acetylcholine binding site. This binding enhances the response of the receptor to acetylcholine, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased neurotransmitter release, improved cognitive function and memory, and reduced nicotine self-administration. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, its limitations include its high cost and limited availability, which may restrict its use in certain experiments.
Direcciones Futuras
There are several future directions for N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide research, including the development of more potent and selective positive allosteric modulators of the nAChR, the investigation of this compound in other diseases, and the exploration of its potential therapeutic applications in humans. Additionally, further studies are needed to understand the long-term effects of this compound and its potential side effects.
Métodos De Síntesis
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzamide with 4-benzylpiperidine and subsequent coupling with N-Boc-4-aminobenzoic acid. The final product is obtained after deprotection of the Boc group using TFA (trifluoroacetic acid) in DCM (dichloromethane).
Aplicaciones Científicas De Investigación
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, this compound has been shown to improve cognitive function and memory in animal models. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce positive symptoms. In addiction, this compound has been shown to reduce nicotine self-administration in animal models.
Propiedades
Fórmula molecular |
C27H29N3O2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(4-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C27H29N3O2/c28-26(31)23-10-12-25(13-11-23)29-27(32)24-8-6-22(7-9-24)19-30-16-14-21(15-17-30)18-20-4-2-1-3-5-20/h1-13,21H,14-19H2,(H2,28,31)(H,29,32) |
Clave InChI |
LKCAKUMVNVLPGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)


![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)

![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)